

Physicochemical properties of (S)-5-Oxopyrrolidine-2-carboxamide

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Compound of Interest

Compound Name: (S)-5-Oxopyrrolidine-2-carboxamide

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An In-depth Technical Guide to the Physicochemical Properties of (S)-5-Oxopyrrolidine-2-carboxamide

Abstract: This technical guide offers a comprehensive examination of the physicochemical properties of **(S)-5-Oxopyrrolidine-2-carboxamide**, a significant chiral intermediate in modern pharmaceutical development. Tailored for researchers, chemists, and formulation scientists, this document synthesizes theoretical data with practical, field-proven insights into its structural, physical, and chemical characteristics. By providing detailed methodologies and grounding claims in authoritative references, this guide serves as an essential resource for the effective application and handling of this compound.

Introduction

(S)-5-Oxopyrrolidine-2-carboxamide, commonly known as L-Pyroglutamamide, is the amide derivative of pyroglutamic acid. Its rigid, cyclic structure and defined stereochemistry at the C2 position make it a valuable chiral building block in asymmetric synthesis. A granular understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction kinetics, developing robust analytical methods for quality control, designing stable formulations, and predicting its behavior in biological systems. This guide provides a foundational understanding of these critical parameters.

Part 1: Molecular and Structural Characterization

The intrinsic properties of a molecule are dictated by its structure. A thorough characterization begins with its fundamental molecular and spectroscopic identity.

Chemical Identity

The foundational data for **(S)-5-Oxopyrrolidine-2-carboxamide** is summarized below.

Identifier	Value	Source
IUPAC Name	(2S)-5-oxopyrrolidine-2-carboxamide	[1]
Synonyms	L-Pyroglutamamide, (S)-Pyroglutamamide	[1]
CAS Number	16395-57-6	[1]
Chemical Formula	C ₅ H ₈ N ₂ O ₂	[1]
Molecular Weight	128.13 g/mol	[1][2]
Monoisotopic Mass	128.058577502 Da	[1]

Chemical Structure

The molecule consists of a five-membered pyrrolidone (lactam) ring with a carboxamide substituent at the chiral center. This structure imparts a high degree of polarity.

Caption: 2D structure and key features of the target molecule.

Spectroscopic Profile

Spectroscopic analysis is critical for identity confirmation and purity assessment.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three sets of ring protons (CH, CH₂, CH₂) and the protons of the primary amide (-CONH₂) and the lactam (-NH-). The chemical shifts and coupling patterns are definitive for structural confirmation.
- ¹³C NMR:** The carbon spectrum will display five unique signals corresponding to the two carbonyl carbons (lactam and amide), the chiral alpha-carbon (CH), and the two methylene

carbons (-CH₂-) in the pyrrolidine ring.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 129.0659.[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information, with characteristic strong absorption bands for N-H stretching (amide and lactam, ~3200-3400 cm⁻¹) and C=O stretching (amide and lactam carbonyls, ~1650-1700 cm⁻¹).

Part 2: Physical and Chemical Properties

These properties are essential for process chemistry, formulation, and handling.

Physical State and Appearance

(S)-5-Oxopyrrolidine-2-carboxamide is typically a white to off-white crystalline solid at ambient temperature.

Quantitative Physical Data

The key quantitative properties, including computed values where experimental data is scarce, are tabulated below.

Property	Value	Notes	Source
Melting Point	Data not readily available	Often confused with pyroglutamic acid (160-163°C)	[4]
logP (Octanol/Water)	-1.4	Computed; indicates high hydrophilicity	[1][2]
pKa (Acidic)	Data not readily available	The lactam N-H is weakly acidic.	
pKa (Basic)	Data not readily available	The carbonyl oxygens are weakly basic.	
Water Solubility	High	Predicted based on logP and polar functional groups.	

Expertise & Experience: The high polarity, evidenced by the computed logP of -1.4, is a dominant factor in the molecule's behavior.[1][2] This predicts high aqueous solubility, making it suitable for aqueous-based reactions and formulations but challenging to extract into nonpolar organic solvents. The lack of readily available experimental melting point data highlights the importance of in-house characterization for new batches.

Stability Profile

- **Hydrolytic Stability:** The lactam ring is the most reactive site, susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The amide bond is comparatively more stable but can also be hydrolyzed under harsh conditions.
- **Thermal Stability:** The compound is expected to be thermally stable under typical storage conditions. However, like many complex organic molecules, it will likely decompose upon melting or at very high temperatures.
- **Storage:** For long-term integrity, it is recommended to store the material in a cool, dry place in a tightly sealed container, protected from light and moisture to prevent hydrolysis.

Part 3: Standardized Experimental Protocols

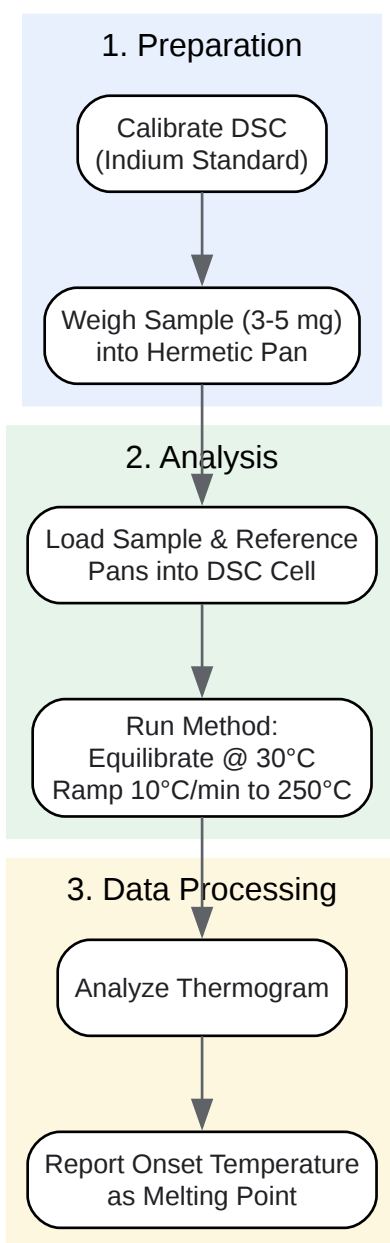
The following protocols describe self-validating systems for determining critical physicochemical parameters.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus as it provides a more complete thermal profile, including the enthalpy of fusion, and can reveal decomposition events. A controlled heating rate (10 °C/min) is standard for balancing resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation at elevated temperatures.

Methodology:

- **Instrument & System Suitability:** Calibrate the DSC temperature and enthalpy scales using a certified indium standard. The measured onset of melting for indium must be within ± 0.5 °C of the certified value.
- **Sample Preparation:** Accurately weigh 3-5 mg of **(S)-5-Oxopyrrolidine-2-carboxamide** into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
- **Analysis Workflow:**
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at 30 °C.
 - Ramp the temperature from 30 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.
- **Data Analysis:** Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak.



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Caption: A standardized workflow for DSC analysis.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality Behind Experimental Choices: Reversed-phase HPLC is the method of choice for polar, non-volatile compounds like this. A C18 column provides a universal stationary phase.

The mobile phase (water/acetonitrile gradient) is selected to elute the highly polar analyte in a reasonable time with good peak shape. UV detection is suitable due to the presence of the carbonyl chromophores.

Methodology:

- System Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Column: C18, 4.6 x 150 mm, 5 μ m
- Standard Preparation: Prepare a standard solution of **(S)-5-Oxopyrrolidine-2-carboxamide** in water at a concentration of approximately 1.0 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection: 210 nm
 - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
- System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area must be $\leq 2.0\%$.
- Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Conclusion

(S)-5-Oxopyrrolidine-2-carboxamide is a highly polar, chiral molecule whose physicochemical properties are dominated by its lactam and carboxamide functional groups. Its high hydrophilicity dictates its solubility and chromatographic behavior, while the lactam ring represents its primary point of potential chemical instability. The standardized protocols provided herein offer a robust framework for its consistent analysis and characterization, empowering researchers and developers to confidently utilize this valuable synthetic intermediate.

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Phone: (601) 213-4426

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